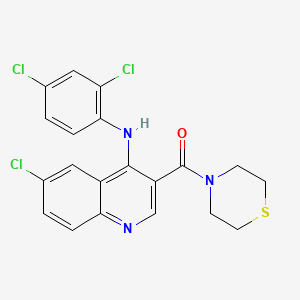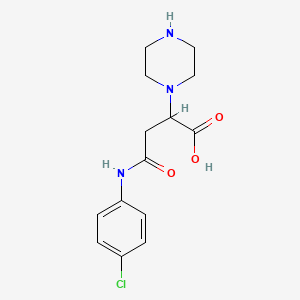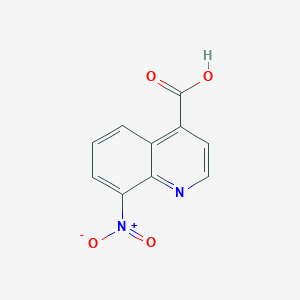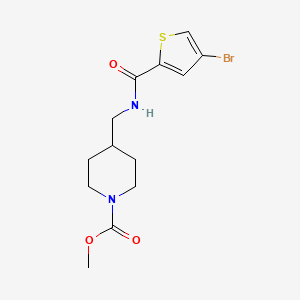
(6-Chloro-4-((2,4-dichlorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (6-Chloro-4-((2,4-dichlorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone is a quinoline derivative . Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of quinoline derivatives often involves the condensation of certain precursors . For example, one study reported the synthesis of a similar compound by the condensation of cyanuric chloride with aniline . The synthesized compound was characterized using various spectroscopic techniques .Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using various spectroscopic techniques. In one study, the experimentally obtained spectroscopic data of a synthesized quinoline derivative was compared with theoretical calculated results achieved using high-level density functional theory (DFT) method .Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions. For instance, they can be synthesized by direct carbonylation of o-alkenylanilines . In this reaction, a variety of quinolin-2-one derivatives were synthesized under mild conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be evaluated using various techniques. For instance, the stability, nature of bonding, and reactivity of a synthesized quinoline derivative was evaluated at DFT/B3LYP/6-31 + (d) level of theory .Wissenschaftliche Forschungsanwendungen
Polymorphism and Crystal Structure Analysis
Benzothiazole-Heterocyclic Derivatives
CDA derivatives have been explored for their biological potential. While not directly related to CDA itself, it’s worth mentioning that benzothiazole-heterocyclic derivatives (which share some structural features with CDA) have been synthesized and characterized. These derivatives exhibit interesting properties and may have applications in drug discovery .
Antiproliferative and Antiviral Activity
Although specific studies on CDA’s antiproliferative and antiviral effects are scarce, related indole derivatives have been investigated. For instance, pyrimidine-derived indole ribonucleosides containing a similar indole moiety showed promising in vitro antiproliferative activity against various cancer cell lines .
Wirkmechanismus
The mechanism of action of quinoline derivatives can vary depending on their structure and the target they interact with. Some quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Zukünftige Richtungen
The future directions in the research of quinoline derivatives involve the development of more convenient and efficient synthetic methods for these compounds, as they are quite meaningful for both scientific research and industrial application . There is also a need to discover novel quinoline derivatives with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .
Eigenschaften
IUPAC Name |
[6-chloro-4-(2,4-dichloroanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl3N3OS/c21-12-1-3-17-14(9-12)19(25-18-4-2-13(22)10-16(18)23)15(11-24-17)20(27)26-5-7-28-8-6-26/h1-4,9-11H,5-8H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUQKRSYVPLTJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NC4=C(C=C(C=C4)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloro-4-((2,4-dichlorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2558959.png)
![(1R,4S)-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B2558962.png)

![3-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2558965.png)
![2-Chloro-N-[1-(3-chloro-5-fluorophenyl)-1-hydroxypropan-2-yl]acetamide](/img/structure/B2558968.png)


![4-[benzyl(ethyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2558972.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2558973.png)
![7-(3,4-dimethylphenyl)-2-(4-ethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2558976.png)